molecular formula C28H20Cl4N2O B1276934 N-[1,2-bis(4-chlorophenyl)-2-[(4-chlorophenyl)methylideneamino]ethyl]-4-chlorobenzamide CAS No. 115294-32-1

N-[1,2-bis(4-chlorophenyl)-2-[(4-chlorophenyl)methylideneamino]ethyl]-4-chlorobenzamide

Cat. No. B1276934
M. Wt: 542.3 g/mol
InChI Key: KXXAWMDWJDXTAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1,2-bis(4-chlorophenyl)-2-[(4-chlorophenyl)methylideneamino]ethyl]-4-chlorobenzamide is a useful research compound. Its molecular formula is C28H20Cl4N2O and its molecular weight is 542.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Manganese-Mediated Synthesis

Research shows that compounds similar to N-[1,2-bis(4-chlorophenyl)-2-[(4-chlorophenyl)methylideneamino]ethyl]-4-chlorobenzamide can be used in manganese-mediated synthesis processes. For instance, a study by Qian et al. (1992) demonstrated the use of manganese(II) in synthesizing cyclic peroxides from alkenes and molecular oxygen, which included 1,1-bis(4-chlorophenyl)ethene as one of the substrates (Qian et al., 1992).

Reductive Dechlorination in Ionic Liquids

Jabbar et al. (2007) investigated the reductive dechlorination of 1,1-bis(p-chlorophenyl)-2,2,2-trichloroethane (DDT) in an ionic liquid, demonstrating the potential of using similar chlorinated compounds in green technologies (Jabbar et al., 2007).

Manganese-Induced Ring Formation

Nishino et al. (1991) explored the manganese(III)-induced ring formation using 1,1-bis(4-chlorophenyl)ethene, highlighting the utility of chlorinated compounds in the formation of cyclic peroxides (Nishino et al., 1991).

Metabolism by Alcaligenes Denitrificans

Ahuja et al. (2001) reported on the metabolism of 1,1-dichloro-2,2-bis(4-chlorophenyl)ethylene by Alcaligenes denitrificans, which suggests the potential use of similar compounds in biotechnological applications, such as bioremediation (Ahuja et al., 2001).

Use in Synthesis of Copper(I) Complexes

Dehghanpour et al. (2009) synthesized copper(I) complexes using N,N′-bis[1-(4-chlorophenyl)ethylidene]ethane-1,2-diamine, a compound structurally related to N-[1,2-bis(4-chlorophenyl)-2-[(4-chlorophenyl)methylideneamino]ethyl]-4-chlorobenzamide, demonstrating the compound's relevance in coordination chemistry (Dehghanpour et al., 2009).

Cytotoxic Activity Studies

Singh et al. (2002) synthesized and studied the cytotoxic activity of a compound derived from p,p'-dichlorochalcone, highlighting the potential application of similar chlorinated compounds in medicinal chemistry (Singh et al., 2002).

properties

IUPAC Name

N-[1,2-bis(4-chlorophenyl)-2-[(4-chlorophenyl)methylideneamino]ethyl]-4-chlorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H20Cl4N2O/c29-22-9-1-18(2-10-22)17-33-26(19-3-11-23(30)12-4-19)27(20-5-13-24(31)14-6-20)34-28(35)21-7-15-25(32)16-8-21/h1-17,26-27H,(H,34,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXXAWMDWJDXTAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NC(C2=CC=C(C=C2)Cl)C(C3=CC=C(C=C3)Cl)NC(=O)C4=CC=C(C=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H20Cl4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzamide, N-[1,2-bis(4-chlorophenyl)-2-[[(4-chlorophenyl)methylene]amino]ethyl]-4-chloro-

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